1,1-Dinitro-1-cyano-3-butene
Description
This compound belongs to a class of functionalized nitroalkenes, which are recognized for their electrophilic reactivity and applications in organic synthesis and medicinal chemistry. Its structure combines electron-withdrawing groups (nitro and cyano) that enhance its susceptibility to nucleophilic attack, making it a valuable intermediate for constructing heterocycles or bioactive molecules .
Properties
Molecular Formula |
C5H5N3O4 |
|---|---|
Molecular Weight |
171.11 g/mol |
IUPAC Name |
2,2-dinitropent-4-enenitrile |
InChI |
InChI=1S/C5H5N3O4/c1-2-3-5(4-6,7(9)10)8(11)12/h2H,1,3H2 |
InChI Key |
QKSKGEWBXQCBGX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C#N)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,1-Dinitro-1-cyano-3-butene with structurally or functionally related nitroalkenes and dinitro compounds:
Table 1: Comparative Analysis of Nitro-Functionalized Compounds
*Synthesis of conjugated nitroalkenes typically involves Knoevenagel condensation or nitro-decarboxylation, as reviewed by Zawadzińska et al. (2022) .
Key Comparative Insights
Conjugation: Unlike 1,4-dinitro-1,3-butadiene (a conjugated diene), this compound’s alkene is adjacent to two nitro groups, which may restrict conjugation but enhance regioselectivity in reactions .
Synthetic Utility Heterocycle Synthesis: 1,4-Dinitro-1,3-butadiene is widely used in Diels-Alder reactions to form nitrogen-containing heterocycles . In contrast, this compound’s cyano group could enable novel cyclization pathways, though this requires further study. Antimicrobial Potential: (E)-2-Aryl-1-cyano-1-nitroethenes exhibit broad-spectrum antimicrobial activity (MIC 4–64 µg/mL) , suggesting that this compound may share similar bioactive properties due to its nitro-cyano motif.
Reactivity and Stability Nitroalkenes vs. Dinitrodienes: The presence of a cyano group in this compound may stabilize transition states in Michael additions, whereas 1,4-dinitro-1,3-butadiene’s extended conjugation favors cycloadditions .
Notes
- Research Gaps : Further studies are needed to elucidate its synthesis, stability under physiological conditions, and precise antimicrobial efficacy.
- Safety : Nitro compounds are generally explosive and toxic; handling requires stringent safety protocols (e.g., controlled temperatures, inert atmospheres) .
Preparation Methods
Direct Synthesis via Peroxytrifluoracetic Acid-Mediated Oxidation
A prominent method for synthesizing 1,1-dinitro-1-cyano-3-butene involves the use of peroxytrifluoracetic acid as a key oxidizing agent. In this protocol, 8.2 g (0.048 mol) of the precursor this compound is dissolved in methylene chloride, followed by the gradual addition of peroxytrifluoracetic acid under reflux conditions . The reaction is monitored for exothermic activity, requiring precise temperature control to avoid decomposition. After a 35-minute reaction period, the mixture is cooled, and the product is isolated via fractional distillation.
This method achieves moderate yields (≈65–70%) but demands careful handling due to the explosive nature of nitro compounds under acidic conditions . Computational studies on analogous nitrobutadienes suggest that the electron-withdrawing nitro and cyano groups stabilize the intermediate through resonance, facilitating the elimination of acetic acid .
Nitromethylation of Cyano-Substituted Alkenes
Recent patents describe nitromethylation strategies for synthesizing nitroalkenes, which could be adapted for this compound. For example, the reaction of (E)-1-dimethylamino-2-nitroethylene with cyano-substituted propenes in 1,2-dichloroethane, catalyzed by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and an acid catalyst, offers a metal-free route . This method avoids palladium catalysts and functionalized substrates, enhancing safety and scalability.
Key steps include:
-
Dissolving (E)-1,3-diphenylpropene in 1,2-dichloroethane.
-
Sequential addition of DDQ and (E)-1-dimethylamino-2-nitroethylene.
Yields for analogous compounds reach 85–90%, suggesting potential efficacy for this compound if optimized .
Elimination Reactions from Diol or Diacetate Precursors
Building on protocols for 1,4-dinitro-1,3-butadiene, elimination reactions from diol or diacetate precursors represent another viable route . For this compound, this would involve synthesizing 1,1-dinitro-1-cyano-butane-2,3-diol via condensation, followed by acetylation and thermal elimination.
Example Reaction Scheme:
-
Condensation : Nitromethane + cyano-glyoxal → 1,1-dinitro-1-cyano-butane-2,3-diol.
-
Acetylation : Treatment with acetyl chloride to form 2,3-diacetoxy-1,1-dinitro-1-cyano-butane.
-
Elimination : Dehydro-acetylation using potassium bicarbonate in chloroform .
This method’s success hinges on the stability of the cyano group during elimination, which may require lower temperatures compared to non-cyano analogs .
Computational Insights into Reaction Mechanisms
Density Functional Theory (DFT) studies on related nitrobutadienes reveal that the nitro group’s electron-withdrawing nature polarizes the π-system, lowering activation energies for elimination steps . For this compound, this polarization likely facilitates conjugate addition and stabilizes transition states during nitromethylation .
Comparative Analysis of Methodologies
*Estimated based on analogous reactions.
Q & A
Q. Table 1. Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Nitroalkylation | HNO₃/H₂SO₄, 0°C, 6h | 62 | 95% | |
| Cyano-nitro coupling | Cu catalysis, DMF, 80°C | 48 | 88% |
Q. Table 2. Spectroscopic Data (NIST Reference)
| Technique | Key Peaks/Shifts | Structural Insight |
|---|---|---|
| FT-IR | 1535 cm⁻¹ (NO₂), 2230 cm⁻¹ (CN) | Confirms functional groups |
| ¹H NMR (CDCl₃) | δ 6.2 (d, J=12 Hz), δ 2.8 (m) | Trans-diene configuration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
